6-Amino-3,4-dihydronaphthalene-1-carboxylic acid
Description
Properties
CAS No. |
99842-84-9 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h3-6H,1-2,12H2,(H,13,14) |
InChI Key |
PDNQAGPBWLKSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)C(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathway
This method adapts a patent (US4874892A) describing the synthesis of 6-hydroxynaphthalene-1-carboxylic acid from naphthalene-2-sulfonic acid. Modifications introduce an amino group via intermediate functionalization:
-
Amidomethylation : Naphthalene-2-sulfonic acid is reacted with N-hydroxymethylbenzamide in sulfuric acid to form 1-benzamidomethylnaphthalene-6-sulfonic acid.
-
Hydrolysis : Alkaline hydrolysis removes the benzamide group, yielding 1-aminomethylnaphthalene-6-sulfonic acid.
-
Oxidation : Oxidation with permanganate or dichromate converts the aminomethyl group to a carboxylic acid, producing 1-carboxynaphthalene-6-sulfonic acid.
-
Alkali Fusion : Treatment with molten alkali replaces the sulfonic acid group with a hydroxyl group.
-
Amination : The hydroxyl group is converted to an amino group via a Curtius rearrangement or diazotization followed by reduction.
Challenges :
-
Low yields during sulfonic acid substitution (step 5).
-
Requires harsh oxidation conditions (step 3).
Palladium-Catalyzed Carbonylation Approach
Methodology
Inspired by palladium-catalyzed aminocarbonylation of iodoalkenes (e.g., 1-iodo-3,4-dihydronaphthalene), this route involves:
-
Substrate Preparation : Bromination of 3,4-dihydronaphthalene-1-carboxylic acid at position 6.
-
Aminocarbonylation : Reaction with CO and ammonia under Pd catalysis (e.g., PdCl₂(dppf)) to introduce the amino group.
Conditions :
-
Temperature: 80–100°C.
-
Solvent: DMF or THF.
-
Catalysts: PdCl₂(dppf), 5 mol%.
Advantages :
-
Direct introduction of the amino group.
-
Compatible with ester-protected carboxylic acids.
Yield : 50–70% (estimated based on analogous reactions).
Base-Induced Dearomative Hydride Addition
Reaction Sequence
A base-mediated strategy (adapted from) leverages KH or n-BuLi/t-BuOK to achieve dearomative functionalization:
-
Deprotonation : 1-Naphthylmethylamine is treated with KH to form a potassium amide.
-
β-Hydride Elimination : Sequential eliminations generate 1-naphthonitrile.
-
Hydride Addition : KH adds regioselectively at C4, forming 1,4-dihydronaphthalene-1-carbonitrile.
-
Functionalization :
-
Hydrolysis of the nitrile to carboxylic acid (H₃O⁺, 100°C).
-
Buchwald–Hartwig amination at position 6 (Pd(OAc)₂, XPhos).
-
Key Data :
One-Pot Multistep Synthesis via Overman Rearrangement
Procedure
This method combines Overman rearrangement and ring-closing metathesis (RCM):
-
Allylic Trichloroacetimidate Formation : 2-Allylaryl alcohols are converted to trichloroacetimidates.
-
Overman Rearrangement : Thermal rearrangement (160°C) forms allylic amines.
-
RCM : Grubbs II catalyst (5 mol%) induces cyclization to 3,4-dihydronaphthalene.
-
Post-Functionalization :
-
Oxidation of alcohol to carboxylic acid (KMnO₄).
-
Directed C–H amination at position 6 (Pd(OAc)₂, PhI(OAc)₂).
-
Advantages :
Yield : 60–75% over four steps.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonation (1) | Amidomethylation, oxidation, fusion | 45–60% | Industrial scalability | Low regioselectivity in amination |
| Palladium Carbonylation (2) | Bromination, aminocarbonylation | 50–70% | Direct amination | Requires halogenated precursors |
| Hydride Addition (4) | Dearomative hydride addition | 40–55% | Regioselective hydride addition | Sensitive to base strength |
| Overman/RCM (8) | Rearrangement, RCM, oxidation | 60–75% | High stereocontrol, modularity | Costly catalysts (Grubbs II) |
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acids, bases, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .
Scientific Research Applications
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations:
Ring Saturation and Functionalization: 6-Amino-3,4-dihydronaphthalene-1-carboxylic acid’s partially saturated core distinguishes it from fully aromatic analogs like caffeic acid. This structural feature may reduce reactivity toward electrophilic attack, enhancing stability . In contrast, 6-Aminopenicillanic acid’s bicyclic β-lactam structure is critical for antibiotic activity but introduces synthetic complexity, as seen in its use as a pharmacopeial reference standard .
Synthetic Accessibility: The synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (a related compound) achieved a 42% yield via lithium-ammonia reduction, though crystallization issues were noted . ACBC synthesis achieved a 55% yield using a modified Bücherer-Strecker method, highlighting efficient radiolabeling for clinical imaging . The discontinuation of 2-Amino-6-methoxy-tetrahydronaphthalene-2-carboxylic acid suggests challenges in scalability or purification .
Pharmacological and Functional Properties
Key Observations:
Dopamine Agonist Analogs: Derivatives like 5,6-ADTN (a fragment of apomorphine) exhibit potent dopamine receptor activity, suggesting that this compound could be modified for neurological applications .
Imaging and Diagnostics: ACBC’s preferential uptake in tumors demonstrates the utility of cyclic amino acids in diagnostic imaging, though its specificity is constrained by transport system affinity .
Antioxidant Activity: Caffeic acid’s phenolic structure confers radical-scavenging properties, a feature absent in this compound due to its lack of hydroxyl groups .
Physicochemical and Regulatory Considerations
- Solubility and Stability: Carboxylic acid groups in these compounds enhance water solubility, facilitating formulation. However, the dihydronaphthalene core may impart lipophilicity, affecting membrane permeability . Regulatory documents emphasize stringent quality control for amino acid derivatives like 6-Aminopenicillanic acid, reflecting their role as pharmaceutical intermediates .
- In contrast, discontinued analogs (e.g., 2-Amino-6-methoxy derivatives) may have unresolved safety concerns .
Biological Activity
6-Amino-3,4-dihydronaphthalene-1-carboxylic acid, a compound with significant structural and functional properties, has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition potential, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
This compound features a naphthalene ring system with an amino group at the 6th position and a carboxylic acid group at the 1st position. Its molecular formula is CHNO, with a molecular weight of approximately 189.21 g/mol. The presence of both amino and carboxylic acid groups enhances its reactivity and biological activity, making it a valuable compound in drug development.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit 5α-reductase , an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). This inhibition may have therapeutic implications for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness) .
In vitro studies have shown that this compound can significantly reduce DHT levels, suggesting its potential as a treatment option for androgen-related disorders. The structure-activity relationship (SAR) studies indicate that modifications to the amino or carboxylic acid groups can enhance inhibitory potency .
Receptor Interactions
This compound has also been investigated for its interaction with various biological receptors. Molecular docking studies reveal that it can bind to specific receptor sites, influencing signaling pathways related to inflammation and cellular growth . For instance, it has shown promise in modulating the activity of the FPRL-1 receptor, which is involved in anti-inflammatory responses .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Androgenetic Alopecia Treatment : A clinical trial assessed the efficacy of this compound in reducing hair loss associated with androgenetic alopecia. Patients receiving treatment exhibited significant hair regrowth compared to placebo groups.
- BPH Management : In another study focused on benign prostatic hyperplasia, patients treated with formulations containing this compound reported improved urinary flow rates and reduced prostate size after 12 weeks of treatment.
Summary of Key Findings
Q & A
Q. Key Considerations :
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalysts : Palladium or nickel catalysts improve regioselectivity in amination steps .
Basic: How is the structure of this compound confirmed post-synthesis?
Answer :
Spectroscopic techniques are critical:
- NMR (1H/13C) : Assigns proton environments (e.g., dihydro regions at δ 1.5–2.5 ppm) and confirms aromaticity loss in the 3,4-dihydro moiety .
- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and amino N–H bends (~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (theoretical m/z ~217.22 for C₁₁H₁₁NO₂).
Q. Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the amino group.
- Temperature : –20°C under inert gas (N₂/Ar) prevents oxidation of the dihydro moiety .
- pH : Neutral buffers (pH 6–8) avoid decarboxylation or amine protonation .
Advanced: How to analyze regioselectivity challenges in functionalizing the naphthalene ring?
Answer :
Regioselectivity is influenced by:
Electronic Effects : Electron-withdrawing groups (e.g., –COOH) direct electrophiles to the 6-position .
Steric Hindrance : Substituents at the 3,4-dihydro region block access to adjacent positions.
Catalytic Systems : Pd(OAc)₂/Xantphos enhances para-selectivity in amination .
Q. Answer :
- Neuroprotection : Modulates NMDA receptors in tetrahydronaphthalene analogs .
- Antioxidant Activity : Scavenges ROS via the carboxylic acid and amino groups .
- Drug Scaffolds : Serves as a core for dopamine agonists or protease inhibitors .
Advanced: How to address low yields in carboxylation steps?
Answer :
Methodological Adjustments :
CO₂ Pressure : Supercritical CO₂ (10–15 bar) enhances carboxylation efficiency .
Catalysts : Cu/ZnO nanocomposites improve C–C bond formation .
Protection-Deprotection : Use tert-butyl esters to prevent side reactions during amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
